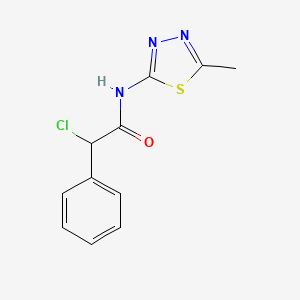

![molecular formula C8H9NO2 B1402920 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol CAS No. 1414864-09-7](/img/structure/B1402920.png)

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol

Vue d'ensemble

Description

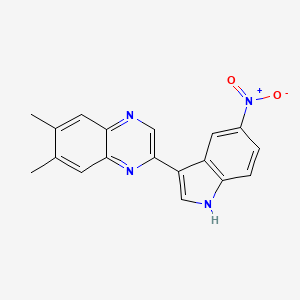

“3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol” is a chemical compound with the molecular formula C8H9NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Molecular Structure Analysis

The molecular structure of “3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol” consists of a pyrano[3,2-b]pyridin ring system. The InChI key, a unique identifier for the compound, is DRTHOGZBINQWFL-UHFFFAOYSA-N . The Canonical SMILES string, another form of chemical notation, is C1CC2=C(N=CC(=C2)O)OC1 .Physical And Chemical Properties Analysis

The molecular weight of “3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol” is 151.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is also characterized by a topological polar surface area of 42.4 Ų .Applications De Recherche Scientifique

Synthesis of Pyranoquinolones

- Scientific Field: Organic Chemistry

- Application Summary: Pyrano[3,2-c]quinolone is a structural motif occurring in a number of natural products with a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .

- Methods of Application: Two acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2 (1 H )-one and propargylic alcohols are described. Depending mainly on the propargylic alcohol used, these tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6- endo -dig cyclization sequence to form pyrano [3,2- c ]quinolones .

- Results: The pyrano [3,2- c ]quinolones products could be further transformed to tetracyclic 4,9-dihydro-5 H -cyclopenta [ lmn ]phenanthridin-5-one derivatives .

Synthesis of Dihydropyrans

- Scientific Field: Organic Chemistry

- Application Summary: 3,4-Dihydro-2H-pyran is a useful structure in organic synthesis. It can be used to synthesize gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .

- Methods of Application: A titanocene-catalyzed reductive domino reaction is used to synthesize gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .

- Results: Diverse 6-fluoro-3,4-dihydro-2 H -pyrans have been prepared through derivatization of the cross-coupling products in a single step .

Synthesis of Tetrahydropyranylated Products

- Scientific Field: Organic Chemistry

- Application Summary: 3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .

- Methods of Application: The reaction involves the use of phenolsulfonic acid-formaldehyde resin as a catalyst to promote the formation of tetrahydropyranylated products from alcohols .

- Results: The process results in the formation of tetrahydropyranylated products, which are useful intermediates in organic synthesis .

Synthesis of Tetrahydropyran Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .

- Methods of Application: The reaction involves the use of trifluoroacetic acid to promote the formation of tetrahydropyran derivatives from pyrazoles .

- Results: The process results in the formation of tetrahydropyran derivatives, which are useful intermediates in organic synthesis .

Synthesis of Functionalized Oxa-bicyclo Compounds

- Scientific Field: Organic Chemistry

- Application Summary: Functionalized oxa-bicyclo[4.1.0]-hept-4-ene compounds can be synthesized using 3,4-Dihydro-2H-pyran .

- Methods of Application: The synthesis involves the use of IPrAuCl and NaBArF as catalysts .

- Results: The utility of these low-molecular-weight enols was demonstrated by derivatization of some adducts and olfactory evaluation .

Synthesis of Arylpalladium Intermediates

- Scientific Field: Organic Chemistry

- Application Summary: Arylpalladium intermediates can be synthesized using 3,4-Dihydro-2H-pyran .

- Methods of Application: The synthesis involves tuning the reactivity of arylpalladium intermediates to enable 5- exo and 6- endo cyclizations of alkynols .

- Results: These palladium-catalyzed reactions offer a divergent synthesis of oxygen-containing heterocycles, which are of synthetic use for further derivatization .

Propriétés

IUPAC Name |

2,3,4,5-tetrahydropyrano[3,2-b]pyridin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-3-4-9-6-2-1-5-11-8(6)7/h3-4H,1-2,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVUNBXCJHTYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C=CN2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

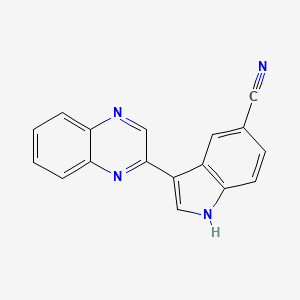

![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)

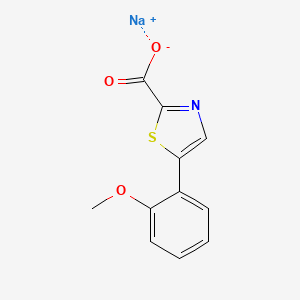

![N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide](/img/structure/B1402844.png)

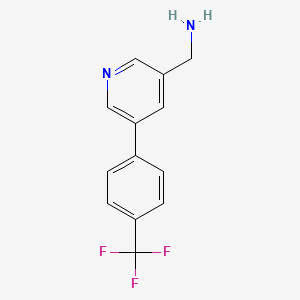

![5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B1402845.png)

![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride](/img/structure/B1402850.png)

![3-Benzothiazol-6-yl-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402854.png)

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid](/img/structure/B1402855.png)

![3-(3,5-Dichloro-4-hydroxy-phenyl)-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402858.png)